molecular formula C9H13ClN2O B2603844 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride CAS No. 2503208-62-4

3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride

Cat. No.: B2603844
CAS No.: 2503208-62-4
M. Wt: 200.67
InChI Key: TVBUBIZLBHFVHV-UHFFFAOYSA-N
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Description

3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is part of the quinolizinone family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride typically involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones. This reaction proceeds under moderate to good yields and involves the addition of ethoxymethylidene-2-phenyl-1,3-oxazol-5(4H)-one to the alkyl group of 1-alkyl-3,4-dihydroferroceno[c]pyridines . The reaction conditions often include the use of oxidizing agents such as DDQ to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

For example, oxidation can lead to the formation of more complex quinolizinone derivatives with enhanced biological activity .

Scientific Research Applications

3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolizinone derivatives and related heterocyclic compounds such as:

Uniqueness

What sets 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride apart is its specific chemical structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8-5-4-7-3-1-2-6-11(7)9(8)12;/h4-5H,1-3,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBUBIZLBHFVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=C(C2=O)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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